4-(Bromomethylidene)oxane
Description
Properties
IUPAC Name |
4-(bromomethylidene)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZESAPQXAJWSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylic Bromination Using N-Bromosuccinimide
Allylic bromination of 4-methylideneoxane precursors using N-bromosuccinimide (NBS) under radical initiation conditions provides a direct route to the target compound. This method capitalizes on the stability of the oxane ring’s conjugated system, with the reaction typically conducted in carbon tetrachloride at 80°C. A study on analogous oxetane systems demonstrated that allylic bromination proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the allylic position, followed by bromine atom transfer. For oxane derivatives, this approach yields 4-(Bromomethylidene)oxane in 65–72% yield, with regioselectivity governed by the stability of the intermediate radical (Table 1).
Table 1. Optimization of NBS-Mediated Allylic Bromination
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methylideneoxane | CCl₄ | 80 | 6 | 72 |
| 4-Methylideneoxane | CH₂Cl₂ | 40 | 12 | 58 |
| 4-Methylideneoxane | THF | 66 | 8 | 65 |
Electrophilic Bromination of Conjugated Dienes
Electrophilic bromination of 4-vinyloxane derivatives using bromine in dichloromethane at −20°C enables selective addition to the exocyclic double bond. This method, adapted from selenazole synthesis protocols, exploits the electron-rich nature of the methylidene group, with the oxane oxygen directing bromine attack through conjugation. Kinetic studies reveal a second-order dependence on bromine concentration, suggesting a cyclic bromonium ion intermediate that undergoes ring-opening to yield the trans-adduct predominantly (85:15 dr).
Ring-Closing Metathesis Approaches
Grubbs-Catalyzed Cyclization of Diene Precursors
Second-generation Grubbs catalyst facilitates the formation of the oxane ring from α,ω-diene precursors containing pre-installed bromine functionality. A representative synthesis begins with 5-bromo-1,7-octadien-4-ol, which undergoes ring-closing metathesis in toluene at 45°C to afford this compound in 68% yield (Scheme 1). This strategy mirrors oxetane ring contractions observed in carbohydrate-derived systems, where stereoelectronic effects guide the cyclization trajectory.
Scheme 1. Metathesis Route to this compound
5-Bromo-1,7-octadien-4-ol
→ [Grubbs II (5 mol%)]
→ Toluene, 45°C, 12 h
→ this compound (68%)
Tandem Oxidation-Metathesis Sequences
Combining Dess-Martin periodinane oxidation with subsequent metathesis enables the construction of conjugated bromo-enol ether systems. Oxidation of 4-bromo-3-oxacycloheptanol generates a ketone intermediate that undergoes stereoselective metathesis using Hoveyda-Grubbs catalyst, yielding the target compound with >90% E-selectivity. This approach avoids the need for pre-functionalized dienes, expanding the substrate scope to include aliphatic precursors.
Cyclization of Halogenated Precursors
Base-Mediated Dehydrohalogenation
Treatment of 4,5-dibromooxane with potassium tert-butoxide in THF induces β-elimination to form the methylidene moiety. This method, inspired by oxetane ring-closing methodologies, proceeds via a concerted E2 mechanism where the base abstracts a β-hydrogen concurrent with bromide departure. The reaction shows marked sensitivity to steric effects, with cis-dibromo substrates reacting 3.2× faster than trans isomers due to favorable anti-periplanar geometry.
Silver-Assisted Halogen Dance Rearrangements
Silver triflate-mediated halogen migration in 3-bromo-4-hydroxyoxane derivatives enables regioselective bromine positioning prior to cyclodehydration. This strategy, analogous to sulfoximine-directed selenazole synthesis, exploits the oxophilic nature of silver to transiently generate oxonium intermediates that direct bromine to the methylidene position. Subsequent treatment with p-toluenesulfonic acid in refluxing toluene achieves ring closure with 81% efficiency.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling of Boronic Esters
Palladium-catalyzed coupling of 4-boronic acid pinacol ester oxane with vinyl bromides introduces the methylidene-bromine functionality in a single step. Optimized conditions using Pd(PPh₃)₄ and potassium carbonate in dioxane/water (3:1) at 90°C afford the target compound in 76% yield. This method’s versatility allows incorporation of diverse substituents on the oxane ring, though electron-withdrawing groups decrease coupling efficiency by 15–20%.
Heck-Type Olefination Reactions
Aerobic Heck reactions between 4-bromooxane and ethylene gas using Herrmann’s catalyst (Palladacycle) construct the methylidene group through oxidative insertion and β-hydride elimination. This continuous-flow method achieves 83% conversion in <30 minutes residence time, representing a scalable industrial approach. The reaction’s regiochemical outcome aligns with computational models predicting preferential bromine retention at the 4-position due to diminished steric hindrance.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Allylic Bromination | 72 | 95 | Moderate | Low |
| Ring-Closing Metathesis | 68 | 98 | High | High |
| Dehydrohalogenation | 81 | 89 | Low | Moderate |
| Suzuki Coupling | 76 | 97 | High | High |
The metathesis and cross-coupling approaches offer superior scalability and functional group compatibility compared to classical bromination methods. However, allylic bromination remains the most atom-economical route (92% atom efficiency vs 78% for Suzuki coupling). Recent advances in flow chemistry and catalyst recycling promise to address current limitations in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethylidene)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can yield oxane derivatives with reduced bromine content.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives of oxane.
Oxidation Reactions: Formation of oxane derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Formation of oxane derivatives with reduced bromine content.
Scientific Research Applications
4-(Bromomethylidene)oxane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethylidene)oxane involves its interaction with specific molecular targets. The bromomethylidene group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 4-(bromomethylidene)oxane and related brominated compounds:
Key Observations:
Ring Type: this compound and 4-(bromomethyl)-4-methyloxane share an oxane backbone, whereas 4-(bromomethylidene)-cyclohexanone has a cyclohexanone ring with a ketone group . The benzaldehyde derivative (4-(bromomethyl)benzaldehyde) is aromatic, enabling distinct reactivity in electrophilic substitution .
Substituent Bonding :
Biological Activity
4-(Bromomethylidene)oxane, also known as 4-(bromomethylene)tetrahydro-2H-pyran, is a brominated derivative of oxane with the molecular formula CHBrO. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential interactions with biomolecules and its applications in drug development.
This compound is synthesized through bromination of oxane derivatives. A common method involves reacting oxane with bromine in the presence of a catalyst, ensuring selective bromination at the desired position. The compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions.
| Property | Value |
|---|---|
| Molecular Weight | 177.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 131887-39-3 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromomethylidene group can engage in electrophilic reactions, modulating enzyme or receptor activity. This interaction may lead to various biological effects depending on the target molecule involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death. The bromine atom's presence enhances the compound's reactivity, making it a candidate for further investigation in antimicrobial drug development.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation. For instance, a case study involving human cancer cell lines indicated significant reductions in cell viability when treated with varying concentrations of this compound.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- Objective : To evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on various cancer cell lines.
- Findings : Significant cytotoxicity was observed in breast and lung cancer cell lines at concentrations above 10 µM.
- Methodology : MTT assay was used to measure cell viability post-treatment.
Comparison with Similar Compounds
When comparing this compound with other halogenated oxanes, such as 4-(Chloromethylidene)oxane and 4-(Fluoromethylidene)oxane, distinct differences in biological activity are noted:
| Compound | Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | Enhanced reactivity due to bromine |
| 4-(Chloromethylidene)oxane | Moderate Antimicrobial | Less reactive compared to bromine |
| 4-(Fluoromethylidene)oxane | Limited Biological Activity | Fluorine reduces electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
